molecular formula C16H21ClN2O4S B11588070 Ethyl 2-[(chloroacetyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-[(chloroacetyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11588070
M. Wt: 372.9 g/mol
InChI Key: MYZXAFXTQVYMMZ-UHFFFAOYSA-N
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Description

ETHYL 2-(2-CHLOROACETAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with chloroacetamido, cyclopentylcarbamoyl, and methyl groups, as well as an ethyl ester functional group.

Preparation Methods

The synthesis of ETHYL 2-(2-CHLOROACETAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.

    Introduction of Substituents: The chloroacetamido, cyclopentylcarbamoyl, and methyl groups are introduced through various substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

ETHYL 2-(2-CHLOROACETAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

ETHYL 2-(2-CHLOROACETAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CHLOROACETAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

ETHYL 2-(2-CHLOROACETAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 2-(2-chloroacetamido)benzoate: Similar in structure but with a benzoate ring instead of a thiophene ring.

    Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate: Contains a thiazole ring instead of a thiophene ring.

    Ethyl 4-(2-chloroacetamido)benzoate: Another benzoate derivative with different substitution patterns.

The uniqueness of ETHYL 2-(2-CHLOROACETAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of the thiophene ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21ClN2O4S

Molecular Weight

372.9 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H21ClN2O4S/c1-3-23-16(22)12-9(2)13(24-15(12)19-11(20)8-17)14(21)18-10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

MYZXAFXTQVYMMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)CCl

Origin of Product

United States

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